molecular formula C12H14N4O3S B1666439 Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)- CAS No. 83960-29-6

Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-

Cat. No. B1666439
CAS RN: 83960-29-6
M. Wt: 294.33 g/mol
InChI Key: PXGICQDDGSFSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azidothiorphan is a photoaffinity ligand for the active site of the neutral endopeptidase 24.11. After ultraviolet irradiation the inhibitor binds irreversibly to the enzyme, and photolabeling occurs at the active site. The competitive inhibitor thiorphan protects the endopeptidase from inactivation.

Scientific Research Applications

1. Enzyme Inhibition

  • Glycine derivatives like N-substituted (mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine have shown potential in inhibiting angiotensin-converting enzyme (ACE), which is significant in the development of antihypertensive drugs (Suh et al., 1985).

2. Herbicide Resistance

  • Research has been conducted on developing glyphosate-tolerant soybean lines. Glyphosate, a key ingredient in certain herbicides, has its efficacy modulated by derivatives of glycine (Padgette et al., 1995).

3. Pharmaceutical Applications

  • Glycine and its derivatives have been explored for their therapeutic potential in various conditions, including anticonvulsant properties and as radioprotecting agents (Geurts et al., 1998).

4. Environmental Science

  • The impact of glyphosate (N-phosphonomethyl-glycine) on diseases of plants and its transport in agricultural basins has been a subject of study, focusing on its environmental effects (Johal & Huber, 2009).

properties

CAS RN

83960-29-6

Product Name

Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

2-[[2-[(4-azidophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C12H14N4O3S/c13-16-15-10-3-1-8(2-4-10)5-9(7-20)12(19)14-6-11(17)18/h1-4,9,20H,5-7H2,(H,14,19)(H,17,18)

InChI Key

PXGICQDDGSFSFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(CS)C(=O)NCC(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1CC(CS)C(=O)NCC(=O)O)N=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azidothiorphan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-
Reactant of Route 2
Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-
Reactant of Route 3
Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-
Reactant of Route 4
Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-
Reactant of Route 5
Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-
Reactant of Route 6
Glycine, N-(3-(4-azidophenyl)-2-(mercaptomethyl)-1-oxopropyl)-, (+-)-

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